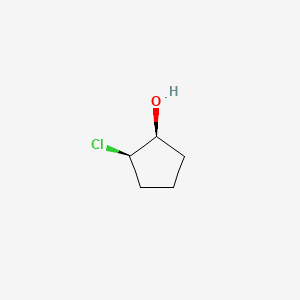

(1S,2R)-2-Chloro-cyclopentanol

Description

Significance of Chiral Halohydrins in Contemporary Organic Synthesis

Chiral halohydrins are a class of organic compounds that possess both a halogen atom and a hydroxyl group on adjacent carbon atoms, with at least one of these carbons being a stereocenter. These structural features make them highly valuable and versatile building blocks in modern organic synthesis. nih.govfiveable.me Their utility stems from their ability to be transformed into a wide array of other functional groups and complex molecules with controlled stereochemistry. fiveable.meunipd.it

One of the most significant applications of chiral halohydrins is their role as precursors to chiral epoxides. unipd.it This transformation is readily achieved and allows for the introduction of further functionality into the molecule. researchgate.net Chiral halohydrins are also instrumental in the asymmetric synthesis of numerous biologically active compounds, including pharmaceuticals and agrochemicals. fiveable.meunipd.it For instance, enantiopure β-halohydrins are key intermediates in the synthesis of antidepressant drugs. unipd.it

The reactivity of halohydrins allows them to be converted into other important chiral molecules such as aminoalcohols, azidoalcohols, and 1,2-diols, making them a powerful tool for asymmetric synthesis. unipd.it The development of biocatalytic methods for the synthesis of enantiopure halohydrins has further expanded their importance, offering environmentally friendly routes to these crucial intermediates. nih.govirb.hr

Stereochemical Importance and Chiral Purity Requirements in Chemical Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in various scientific fields, especially in pharmaceutical and biological research. longdom.orgwikipedia.org Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. longdom.orgnih.gov Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause adverse effects. mdpi.com

The specific stereochemistry of (1S,2R)-2-Chloro-cyclopentanol, with its defined (1S,2R) configuration, is crucial for its application as a chiral building block. smolecule.com This precise spatial arrangement of the chloro and hydroxyl groups on the cyclopentane (B165970) ring dictates how the molecule interacts with other chiral molecules and reagents, enabling the synthesis of specific stereoisomers of more complex target molecules. The use of such enantiomerically pure starting materials is a key strategy in asymmetric synthesis, which aims to produce a single, desired enantiomer of a product. irb.hrmdpi.com

High chiral purity is a critical requirement in chemical research and the pharmaceutical industry. longdom.orgwikipedia.org The presence of an unwanted enantiomer can lead to reduced efficacy of a drug, introduce toxicity, or lead to unpredictable pharmacological outcomes. nih.govwikipedia.org Therefore, analytical methods such as chiral chromatography are essential to determine the enantiomeric purity of chiral compounds and ensure the quality and safety of the final products. nih.govwikipedia.org Regulatory agencies also place significant emphasis on the stereochemical purity of pharmaceutical compounds. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-chlorocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCNFMGRUXKBFV-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479037 | |

| Record name | AG-E-49353 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20377-80-4 | |

| Record name | AG-E-49353 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereocontrolled Synthetic Methodologies for 1s,2r 2 Chloro Cyclopentanol

Epoxide Ring-Opening Strategies

The ring-opening of epoxides is a versatile and widely used method for the synthesis of 1,2-difunctionalized compounds. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the nucleophile and catalyst employed.

Acid-Catalyzed Approaches: Mechanistic Principles and Stereochemical Outcomes

The acid-catalyzed ring-opening of cyclopentene (B43876) oxide with hydrochloric acid (HCl) is a common route to produce (1S,2R)-2-Chloro-cyclopentanol. The mechanism involves the initial protonation of the epoxide oxygen by the acid, which activates the epoxide ring towards nucleophilic attack. readchemistry.com The chloride ion (Cl-), acting as the nucleophile, then attacks one of the carbon atoms of the protonated epoxide.

In this SN2-type reaction, the nucleophile attacks from the side opposite to the epoxide oxygen, leading to an inversion of configuration at the site of attack. This results in the trans or anti addition of the chloro and hydroxyl groups. readchemistry.com For a symmetrically substituted epoxide like cyclopentene oxide, the attack of the nucleophile can occur at either carbon atom with equal probability, leading to a racemic mixture of enantiomers. However, by starting with an enantiomerically pure epoxide, such as (1R,2S)-cyclopentene oxide, the corresponding enantiomerically pure chlorohydrin, this compound, can be obtained. For instance, treating (1R,2S)-cyclopentene oxide with concentrated HCl in methanol (B129727) at 65°C for 3 hours can yield the target compound.

The stereochemical outcome is a direct consequence of the backside attack, a hallmark of the SN2 mechanism, which ensures the trans relationship between the incoming nucleophile and the newly formed hydroxyl group. readchemistry.com

Metal Salt-Mediated Regio- and Stereoselective Ring-Opening of Cyclic Epoxides

Metal salts can also mediate the ring-opening of epoxides, often with high regio- and stereoselectivity. Bismuth(III) salts, such as bismuth(III) chloride (BiCl3), have been shown to efficiently open epoxide rings under mild conditions. researchgate.net These reactions typically proceed with a trans-diaxial opening, similar to the acid-catalyzed pathway, ensuring a specific stereochemical outcome. researchgate.net The use of stoichiometric amounts of BiCl3 in a solvent like 1,4-dioxane (B91453) can lead to high yields of the corresponding chlorohydrins. researchgate.net

The regioselectivity of the ring-opening, which is the preference for the nucleophile to attack a specific carbon atom in an unsymmetrical epoxide, can be influenced by the nature of the metal salt and the solvent.

Lewis Acid-Enhanced Epoxide Activation in Chlorohydrin Formation

Lewis acids play a crucial role in activating the epoxide ring towards nucleophilic attack, often leading to enhanced reactivity and selectivity. Strong Lewis acids like titanium tetrachloride (TiCl4) can coordinate to the epoxide oxygen, making the carbon atoms more electrophilic. clockss.org This activation facilitates the attack by a chloride ion.

The mechanism of Lewis acid-catalyzed epoxide opening can be complex and may proceed through an SN1-like or SN2-like transition state, depending on the strength of the Lewis acid and the solvent polarity. clockss.org A strong Lewis acid in a non-polar solvent like dichloromethane (B109758) tends to favor an SN1-like mechanism, where the bond between the epoxide oxygen and the more substituted carbon atom breaks to a greater extent in the transition state. clockss.org Conversely, a weaker Lewis acid in a polar solvent promotes an SN2-like mechanism. clockss.org For cyclic epoxides like cyclopentene oxide, the SN2-like pathway with backside attack predominates, leading to the formation of the trans-chlorohydrin.

Nucleophilic Substitution Pathways

An alternative approach to the synthesis of this compound involves the use of nucleophilic substitution reactions on a pre-existing cyclopentane (B165970) scaffold with the desired stereochemistry at one of the chiral centers.

Synthesis via Tosylate Intermediates

This method involves the conversion of a hydroxyl group into a good leaving group, such as a tosylate (p-toluenesulfonate), followed by nucleophilic displacement with a chloride ion. For example, starting with a diol, one of the hydroxyl groups can be selectively protected, and the other can be converted to a tosylate. Subsequent reaction with a chloride source, such as tetrabutylammonium (B224687) chloride (TBACl), in a suitable solvent like dimethylformamide (DMF), results in the formation of the chlorohydrin.

This reaction proceeds via an SN2 mechanism, which involves the backside attack of the chloride ion on the carbon atom bearing the tosylate group. This leads to a complete inversion of stereochemistry at that center. Therefore, to obtain this compound, the starting material must have the appropriate stereochemistry to afford the desired product after inversion.

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (1S,2R)-2-hydroxycyclopentanol tosylate | Tetrabutylammonium chloride (TBACl) | Dimethylformamide (DMF) | 80 | 12 | 54 |

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction is a powerful tool in organic synthesis for achieving stereochemical inversion at a chiral center. organic-chemistry.org This reaction allows for the conversion of a secondary alcohol into a variety of functional groups, including chlorides, with predictable inversion of stereochemistry. organic-chemistry.orgmdpi.com

In the context of synthesizing this compound, a suitable starting material would be a cyclopentanediol with the opposite configuration at the carbon atom that will bear the chlorine. The reaction is typically carried out using a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a chloride source. organic-chemistry.org Carbon tetrachloride (CCl4) can serve as both the solvent and the chloride source.

The mechanism involves the activation of the hydroxyl group by the phosphine-azodicarboxylate adduct, forming a good leaving group. The chloride ion then displaces this group via an SN2 reaction, resulting in a clean inversion of configuration at the stereocenter. organic-chemistry.org For example, the treatment of (1R,2S)-2-hydroxycyclopentanol with CCl4, PPh3, and DEAD in tetrahydrofuran (B95107) (THF) can produce this compound.

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (1R,2S)-2-hydroxycyclopentanol | CCl4, PPh3, DEAD | THF | 25 | 6 | 61 |

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis offers efficient pathways to enantiomerically enriched products, often with high selectivity and yield. These methods utilize small amounts of chiral catalysts to generate large quantities of the desired stereoisomer.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of this compound, chiral phase-transfer catalysts (PTCs) have been investigated. These catalysts, such as quaternary ammonium (B1175870) salts derived from cinchona alkaloids, can facilitate the enantioselective chlorination of cyclopentanol (B49286) derivatives. For instance, the use of N-(9-anthracenylmethyl)cinchoninium bromide has demonstrated the potential to achieve high enantiomeric excess (ee), with one study reporting 89% ee and a 50% yield. While promising, these methods are still under development to improve their efficiency for larger-scale applications.

| Catalyst | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

| N-(9-anthracenylmethyl)cinchoninium bromide | Cyclopentanol derivative | 89% | 50% |

Transition metal catalysis provides another robust avenue for the synthesis of chiral alcohols. sioc-journal.cn Asymmetric hydrogenation and transfer hydrogenation are particularly effective methods for the stereoselective reduction of ketones. rsc.orgsioc-journal.cn

Asymmetric Hydrogenation: This technique involves the use of a chiral transition metal complex, typically based on ruthenium, rhodium, or iridium, to catalyze the addition of hydrogen across a double bond. sioc-journal.cn For the synthesis of this compound, the asymmetric hydrogenation of 2-chloro-2-cyclopenten-1-one is a key strategy. The choice of chiral ligand coordinated to the metal center is crucial for achieving high enantioselectivity.

Asymmetric Transfer Hydrogenation: This method utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of molecular hydrogen. rsc.orgclockss.orgnih.gov Ruthenium complexes, particularly those developed by Noyori and co-workers, are highly effective catalysts for the asymmetric transfer hydrogenation of ketones. clockss.orgresearchgate.net The reaction can be performed under mild conditions and often displays excellent enantioselectivity. For example, the asymmetric transfer hydrogenation of cyclobutenediones has been shown to afford various four-membered ring products with high stereoselectivity. researchgate.netacs.org While direct examples for 2-chlorocyclopentenone are not extensively detailed, the principles of this methodology are broadly applicable to the synthesis of chiral halohydrins.

| Method | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Ru-BINAP | 2-chloro-2-cyclopenten-1-one | This compound | >95% (typical) | sioc-journal.cn |

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN | 2-chloro-2-cyclopenten-1-one | This compound | >98% (typical) | rsc.orgresearchgate.net |

Biocatalysis leverages the high selectivity of enzymes to perform stereospecific transformations. acs.org These methods are often conducted under mild, environmentally friendly conditions.

Ene-Reductases (ERs): These enzymes, belonging to the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated carbon-carbon double bonds. rsc.orgnih.govnih.gov ERs have become a valuable tool for synthetic chemists, offering a sustainable alternative to metal-catalyzed reductions. rsc.org They can be used for the stereoselective reduction of α,β-unsaturated ketones like 2-chloro-2-cyclopenten-1-one to produce the corresponding chiral saturated ketone, which can then be reduced to this compound in a subsequent step. mdpi.com The stereochemical outcome of the reduction can often be controlled by selecting a specific ene-reductase. nih.gov

Alcohol Dehydrogenases (ADHs): ADHs are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. tandfonline.comresearchgate.netgoogle.com In the reductive direction, they can convert ketones to chiral alcohols with high enantioselectivity. nih.gov For the synthesis of this compound, an ADH can be used to reduce 2-chlorocyclopentanone. The choice of ADH is critical, as different enzymes can produce opposite enantiomers of the product. For instance, some ADHs follow Prelog's rule to yield the (S)-alcohol, while others can be engineered to produce the (R)-alcohol. google.comnih.gov

| Enzyme System | Substrate | Product Configuration | Key Features | Reference |

| Ene-Reductase | 2-chloro-2-cyclopenten-1-one | Chiral 2-chlorocyclopentanone | High stereoselectivity, sustainable | rsc.orgnih.govnih.govosti.gov |

| Alcohol Dehydrogenase | 2-chlorocyclopentanone | This compound | High enantioselectivity, mild conditions | tandfonline.comresearchgate.netgoogle.comnih.gov |

Halohydrin dehalogenases (HHDHs) are versatile enzymes that can catalyze the reversible ring-opening of epoxides with various nucleophiles, including halide ions. nih.govd-nb.info This provides a direct route to chiral halohydrins. The reaction involves the nucleophilic attack of a halide on a vicinal hydroxyl group, resulting in the formation of an epoxide, a proton, and a halide ion. nih.gov HHDHs can also catalyze the reverse reaction, the halogenation of epoxides. nih.gov

By employing a suitable HHDH, cyclopentene oxide can be enantioselectively opened with a chloride source to yield this compound. The enantioselectivity of this transformation is highly dependent on the specific HHDH used, with some enzymes showing a preference for one enantiomer of the epoxide over the other. nih.gov For instance, HheC from Agrobacterium radiobacter AD1 exhibits high R-enantioselectivity. d-nb.infonih.gov Protein engineering has also been employed to alter and improve the enantioselectivity of these enzymes. nih.govchemrxiv.org

| Enzyme | Substrate | Nucleophile | Product | Enantiomeric Excess (ee) | Reference |

| Halohydrin Dehalogenase (HheC) | (R)-Cyclopentene oxide | Cl⁻ | This compound | High | d-nb.infonih.gov |

| Engineered HHDH | Cyclopentene oxide | Cl⁻ | This compound | >99% (achievable) | nih.govchemrxiv.org |

Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. dokumen.pub Lipases are a class of enzymes that are frequently employed for this purpose due to their ability to selectively catalyze the acylation or hydrolysis of one enantiomer of an alcohol or ester at a much faster rate than the other. dokumen.pubresearchgate.netnih.gov

In the context of this compound, a racemic mixture of 2-chlorocyclopentanol can be subjected to lipase-mediated acylation. The lipase (B570770) will preferentially acylate one enantiomer, for example, the (1R,2S)-enantiomer, leaving the desired this compound unreacted. archive.org The acylated enantiomer can then be easily separated from the unreacted alcohol. The efficiency of the resolution is determined by the enantioselectivity of the lipase, which is often very high. nih.gov A variety of lipases, such as that from Pseudomonas cepacia, have proven effective in the kinetic resolution of halohydrins. nih.gov

| Enzyme | Substrate | Acyl Donor | Resolved Product | Key Feature | Reference |

| Pseudomonas cepacia Lipase | Racemic 2-chlorocyclopentanol | Vinyl acetate (B1210297) | This compound | Excellent enantioselectivity | nih.gov |

| Candida antarctica Lipase B (CAL-B) | Racemic 2-chlorocyclopentanol | Isopropenyl acetate | This compound | Widely applicable, robust | rsc.org |

Biocatalytic and Chemoenzymatic Resolutions

Other Preparative Routes to 2-Chlorocyclopentanol

Beyond the highly specific stereocontrolled methods, there are more general routes to produce 2-chlorocyclopentanol, which typically result in a mixture of stereoisomers.

Addition of Hypochlorous Acid to Cyclopentenemolaid.com

The addition of hypochlorous acid (HOCl) to cyclopentene is a classic method for preparing 2-chlorocyclopentanol. orgsyn.org This reaction generally proceeds through an anti-addition mechanism, leading to the formation of trans-2-chlorocyclopentanol. masterorganicchemistry.com The reaction is initiated by the electrophilic attack of the chlorine atom from HOCl on the cyclopentene double bond, forming a cyclic chloronium ion intermediate. masterorganicchemistry.com Subsequently, a water molecule attacks one of the carbon atoms of the chloronium ion from the opposite face, resulting in the trans product. masterorganicchemistry.com While this method is effective for producing the trans isomer, it does not selectively produce the (1S,2R) enantiomer and will typically yield a racemic mixture of (1S,2R)- and (1R,2S)-2-chlorocyclopentanol.

Chlorination of Cyclopentanol Derivatives (e.g., with Thionyl Chloride)benchchem.commolaid.com

Cyclopentanol and its derivatives can be converted to 2-chlorocyclopentanol through chlorination, with thionyl chloride (SOCl₂) being a common reagent for this purpose. smolecule.com The reaction of an alcohol with thionyl chloride typically proceeds via an SN2 mechanism, which involves a backside attack by the chloride ion, leading to an inversion of configuration at the carbon atom. molaid.com However, when applied to a simple achiral starting material like cyclopentanol, this method will produce a racemic mixture of chlorocyclopentanol isomers. To achieve a specific stereoisomer like this compound using this approach, one would need to start with a chiral cyclopentanol derivative and carefully control the reaction conditions to ensure the desired stereochemical outcome. smolecule.com The reaction is often conducted at low temperatures to enhance selectivity. smolecule.com

| General Method | Starting Material | Key Reagents | Primary Product | Stereochemical Outcome |

| Addition of Hypochlorous Acid | Cyclopentene | HOCl | trans-2-Chlorocyclopentanol | Racemic mixture of trans enantiomers |

| Chlorination with Thionyl Chloride | Cyclopentanol | SOCl₂ | 2-Chlorocyclopentanol | Racemic mixture |

Chemical Reactivity and Mechanistic Studies of 1s,2r 2 Chloro Cyclopentanol

Nucleophilic Substitution Reactions at the Chlorine Center

The secondary carbon atom bonded to the chlorine is an electrophilic center, susceptible to attack by a variety of nucleophiles. These reactions are fundamental to the role of (1S,2R)-2-chloro-cyclopentanol as a chiral building block in organic synthesis.

The chlorine atom in this compound serves as a good leaving group in nucleophilic substitution reactions. It can be displaced by a range of nucleophiles, leading to the formation of diverse cyclopentanol (B49286) derivatives. This reactivity allows for its use as an intermediate in the synthesis of fine chemicals and more complex molecules. Stronger nucleophiles generally lead to faster reaction rates. ksu.edu.sa The neighboring hydroxyl group can also influence the reaction rate, potentially through intramolecular interactions or by affecting the polarity of the molecule.

Common nucleophilic substitution reactions involve reagents such as alkali metal hydroxides, alkoxides, and cyanides. For instance, reaction with sodium hydroxide (B78521) can yield the corresponding diol, while reaction with sodium azide (B81097) would produce an azido-alcohol, a precursor for amino-alcohols.

| Nucleophile (Reagent) | Product Class | Specific Product Example |

| Hydroxide (NaOH) | Diol | (1S,2S)-Cyclopentane-1,2-diol |

| Azide (NaN₃) | Azido-alcohol | (1S,2S)-2-Azidocyclopentanol |

| Cyanide (NaCN) | Cyano-alcohol | (1S,2S)-2-Cyanocyclopentanol |

| Thiolate (NaSR) | Thioether-alcohol | (1S,2S)-2-(Alkylthio)cyclopentanol |

Nucleophilic substitution at the secondary carbon center of this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. ksu.edu.samsu.edu A hallmark of the SN2 reaction is the backside attack of the nucleophile relative to the leaving group. ksu.edu.sa This pathway leads to a predictable and complete inversion of stereochemistry at the reaction center.

Given the (R) configuration at the chlorine-bearing carbon (C2), an SN2 reaction will result in a product with an (S) configuration at that same carbon. The configuration at the hydroxyl-bearing carbon (C1), which is not directly involved in the reaction, remains unchanged as (S). Therefore, the substitution product will have the (1S,2S) stereochemistry. This stereospecificity is highly valuable in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical.

Transformations Involving the Hydroxyl Group

The secondary alcohol functionality of this compound can undergo both oxidation and reduction, providing pathways to other important classes of molecules.

The secondary hydroxyl group can be readily oxidized to a ketone. This transformation yields (R)-2-chlorocyclopentanone, a chiral ketone. A variety of modern oxidizing agents can accomplish this conversion efficiently. The choice of reagent can be critical to avoid side reactions, particularly those involving the chlorine atom.

Mild reagents are often preferred for this purpose. Pyridinium chlorochromate (PCC) is a common choice for oxidizing secondary alcohols to ketones without over-oxidation. smolecule.com Other chromium-based reagents, such as Jones reagent (a mixture of chromium trioxide, sulfuric acid, and water), are also effective for this transformation. chegg.com

| Oxidizing Agent | Typical Solvent | Notes |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (CH₂Cl₂) | Mild reagent, often used for high-yield conversions of secondary alcohols to ketones. smolecule.com |

| Jones Reagent (CrO₃/H₂SO₄/H₂O) | Acetone | Strong oxidizing agent, converts secondary alcohols to ketones. chegg.com |

| Ruthenium-based catalysts (e.g., RuCl₃) | Various | Can be used for catalytic aerobic oxidation of alcohols. |

The reduction of this compound can target the chloro group. Powerful nucleophilic reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing alkyl halides to the corresponding alkanes by displacing the halide with a hydride ion. byjus.com In this case, the reaction of this compound with LiAlH₄ would be expected to yield (1S)-cyclopentanol, as the C-Cl bond is reduced to a C-H bond. LiAlH₄ is a potent reducing agent that readily converts ketones and aldehydes to alcohols. masterorganicchemistry.comlibretexts.org

Alternatively, if the hydroxyl group is first oxidized to a ketone to form (R)-2-chlorocyclopentanone as described in section 3.2.1, this ketone can then be reduced. Using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or LiAlH₄ would reduce the carbonyl group back to a hydroxyl group. libretexts.org This two-step sequence could be used to generate different stereoisomers of 2-chlorocyclopentanol, depending on the facial selectivity of the ketone reduction.

Mechanistic Investigations of Halohydrin Formation Pathways

The synthesis of this compound is often achieved through the halohydrin reaction, starting from cyclopentene (B43876). rsc.orgorgsyn.org This reaction involves the addition of a halogen (chlorine) and water across the double bond. The mechanism of this reaction explains the observed trans stereochemistry of the product.

The process begins with the electrophilic attack of the chlorine molecule on the π-bond of the cyclopentene ring. This leads to the formation of a bridged, cyclic chloronium ion intermediate. nih.gov This intermediate is three-membered and carries a positive charge on the chlorine atom.

In the second step, a nucleophile attacks the chloronium ion to open the ring. Since water is used as the solvent and is present in a large excess, it acts as the nucleophile. The water molecule attacks one of the two carbon atoms of the former double bond. This attack occurs from the face opposite to the bridged chlorine atom, a process known as anti-addition. nih.gov This anti-attack is sterically favored and is responsible for the trans relationship between the chloro and hydroxyl groups in the final product.

The final step of the mechanism is a deprotonation event. Another water molecule from the solvent acts as a base, removing a proton from the newly added oxonium group to yield the neutral hydroxyl group of the final this compound product. nih.gov The formation of the specific enantiomer depends on which face of the planar cyclopentene molecule the chlorine initially attacks.

Role of Halonium Ion Intermediates in Alkene Halogenation

The formation of halohydrins from alkenes proceeds through a key reactive intermediate known as a halonium ion. wikipedia.org In the case of forming a chlorohydrin like 2-chloro-cyclopentanol from cyclopentene, a cyclic chloronium ion is generated.

The process begins when an electrophilic halogen, such as the chlorine in Cl₂, approaches the electron-rich pi bond of the alkene. libretexts.orgmasterorganicchemistry.com The pi electrons of the alkene attack the chlorine, leading to the formation of a three-membered ring where the chlorine atom is bonded to both carbons of the original double bond. libretexts.orgwikipedia.org This cyclic intermediate is called a chloronium ion. This ion carries a positive charge on the chlorine atom, making it highly reactive and susceptible to nucleophilic attack. wikipedia.orgjove.com

The existence of this bridged halonium ion was first proposed to explain the observed stereochemistry of halogen addition to alkenes. wikipedia.org If the intermediate were a simple open-chain carbocation, rotation around the carbon-carbon single bond would lead to a mixture of syn- and anti-addition products. wikipedia.org However, the reaction exclusively yields the anti-addition product, a result explained by the bridged structure of the halonium ion, which shields one face of the molecule from attack. jove.comlibretexts.org

Key Characteristics of Halonium Ion Intermediates:

| Feature | Description |

| Structure | A three-membered ring containing a positively charged halogen atom (chloronium, bromonium, etc.). wikipedia.org |

| Formation | Formed by the electrophilic addition of a halogen (X⁺) to a C=C double bond. wikipedia.org |

| Stability | Generally unstable, short-lived reaction intermediates due to ring strain and the positive charge on the electronegative halogen. wikipedia.orgwikipedia.org The tendency to form bridged ions is I > Br > Cl > F. wikipedia.org |

| Reactivity | Acts as a strong electrophile, readily attacked by nucleophiles. wikipedia.org |

Analysis of Regioselectivity and Stereoselectivity in Halohydrin Synthesis

The reaction of an alkene with a halogen in the presence of water is both stereoselective and regioselective, which is critical for synthesizing a specific compound like this compound. utexas.edubyjus.com

Stereoselectivity: The synthesis of halohydrins from alkenes exhibits anti-stereoselectivity. masterorganicchemistry.comyoutube.com This is a direct consequence of the halonium ion mechanism. After the formation of the cyclic chloronium ion from cyclopentene, the nucleophile (in this case, a water molecule) must attack from the side opposite to the bridged chlorine atom. jove.comleah4sci.com This backside attack, analogous to an S_N2 reaction, forces the opening of the three-membered ring and results in the two new substituents (the chlorine and the hydroxyl group) being on opposite faces of the cyclopentane (B165970) ring, a trans configuration. jove.comlibretexts.org The reaction with cyclopentene, for instance, yields trans-2-chloro-cyclopentanol. youtube.com

Regioselectivity: When the alkene is unsymmetrical, the reaction also displays regioselectivity, following Markovnikov's rule. byjus.comleah4sci.comvaia.com The nucleophile (water) preferentially attacks the more substituted carbon of the cyclic halonium ion intermediate. masterorganicchemistry.comleah4sci.comvaia.com This is because the more substituted carbon can better stabilize the partial positive charge that develops as the C-Cl bond begins to break during the nucleophilic attack. leah4sci.com For example, in the reaction of 1-methylcyclopentene (B36725) with Br₂ and water, the hydroxyl group adds to the more substituted carbon (C1), and the bromine adds to the less substituted carbon (C2). youtube.comvaia.com

The synthesis of this compound specifically requires control over the absolute stereochemistry, which typically involves methods like asymmetric synthesis or the use of chiral starting materials, as the reaction on achiral cyclopentene would produce a racemic mixture of (1S,2R) and (1R,2S) enantiomers. libretexts.org

Summary of Selectivity in Halohydrin Formation:

| Selectivity Type | Outcome | Mechanistic Rationale |

| Stereoselectivity | Anti-addition of halogen and hydroxyl groups. masterorganicchemistry.com | Backside attack of the nucleophile (H₂O) on the cyclic halonium ion intermediate. jove.comleah4sci.com |

| Regioselectivity | Nucleophile (H₂O) adds to the more substituted carbon. masterorganicchemistry.combyjus.com | Attack occurs at the carbon atom that can better stabilize a partial positive charge in the transition state. leah4sci.com |

Studies on Side Reactions and Strategies for Mitigation

In the synthesis of halohydrins such as this compound, the primary desired reaction is the addition of a halogen and a hydroxyl group across a double bond. However, competing reactions can occur, leading to the formation of undesired byproducts.

A major side reaction is the formation of a vicinal dihalide. libretexts.orglibretexts.org This occurs when the halide ion (e.g., Cl⁻), which is generated during the formation of the chloronium ion, acts as the nucleophile instead of water. libretexts.org This competitive attack leads to the addition of two halogen atoms across the double bond.

Strategies for Mitigation:

The key strategy to minimize the formation of the dihalide byproduct is to use a nucleophilic solvent like water in a large excess. libretexts.orglibretexts.org By ensuring a high concentration of water relative to the halide ion, the probability of a water molecule acting as the nucleophile is significantly increased, favoring the formation of the halohydrin. libretexts.org The use of an inert solvent like dichloromethane or carbon tetrachloride would, in contrast, favor the formation of the vicinal dihalide. masterorganicchemistry.comyoutube.com

Another approach involves the use of N-halosuccinimides (e.g., N-chlorosuccinimide, NCS) in an aqueous solvent like DMSO. This method can generate the electrophilic halogen species in situ at a low concentration, which can help suppress the competing dihalogenation reaction. byjus.com

Common Reactions in Alkene Halogenation in Water:

| Reaction Type | Reactants | Product | Conditions Favoring Formation |

| Halohydrin Formation (Desired) | Alkene + X₂ + H₂O | Halohydrin | High concentration of water (water as solvent). libretexts.org |

| Dihalogenation (Side Reaction) | Alkene + X₂ | Vicinal Dihalide | High concentration of halide ions; use of non-nucleophilic (inert) solvents. masterorganicchemistry.comlibretexts.org |

Advanced Analytical Methodologies for Chiral Analysis and Characterization

Spectroscopic Techniques for Enantiomeric Purity and Absolute Configuration Determination

Spectroscopic methods provide powerful tools for differentiating enantiomers, often by converting them into diastereomeric species in situ or by using chiral environments that induce distinguishable spectral responses.

Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizing Chiral Derivatizing Agents and Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. While enantiomers are indistinguishable in a standard achiral NMR experiment, their signals can be resolved by introducing a chiral auxiliary. This is achieved through two primary strategies: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). unipi.itresearchgate.net

Chiral Derivatizing Agents (CDAs): This method involves the covalent reaction of the racemic or enantiomerically enriched analyte, such as (1S,2R)-2-chloro-cyclopentanol, with a single enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have distinct physical properties and, therefore, exhibit different chemical shifts and coupling constants in their NMR spectra, allowing for quantification of the enantiomeric excess (ee). science.gov For an alcohol like this compound, CDAs that react with the hydroxyl group are particularly suitable.

Chiral Solvating Agents (CSAs): This approach relies on the formation of transient, non-covalent diastereomeric complexes between the analyte and a chiral solvating agent in solution. unipi.it These weak interactions are sufficient to create a chiral environment around the analyte molecules, leading to the separation of NMR signals (anisochronous chemical shifts) for the two enantiomers. bohrium.com The advantages of using CSAs are the simplicity of sample preparation and the non-destructive nature of the analysis, as the analyte can be recovered unchanged. unipi.itbohrium.com The formation of ion pairs between charged analytes and charged CSAs, such as aluminum complexes, has proven to be a versatile method. bohrium.com

Table 1: Examples of Chiral Agents for NMR Spectroscopy

| Agent Type | Example Agent | Functional Group Targeted | Interaction |

|---|---|---|---|

| CDA | Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Alcohol, Amine | Covalent (Ester/Amide) |

| CDA | Phenyl isothiocyanate (PITC) | Amine | Covalent (Thiourethane) |

| CSA | (S,S)-ABTE | General | Non-covalent |

| CSA | BINOL-derived phosphoric acids | Amines, Amino Acids | Non-covalent (H-bonding, Ion-pairing) acs.org |

| CSA | Chiral Crown Ethers | Primary Amines | Non-covalent (Host-Guest) nih.gov |

Mass Spectrometry (MS)-Based Chiral Analysis

Mass spectrometry, inherently blind to chirality as enantiomers have identical mass-to-charge ratios, can be adapted for chiral analysis through various innovative techniques. unipd.it These methods typically rely on creating diastereomeric complexes or exploiting chiroptical effects during the ionization or fragmentation process.

Mass-Selected Photoelectron Circular Dichroism (MS-PECD) is a powerful gas-phase technique that provides direct enantiomer-specific identification without the need for derivatization or a chiral selector. chromatographyonline.com The method involves photoionizing the chiral molecule with circularly polarized light and measuring the angular distribution of the emitted photoelectrons in coincidence with the mass-selected molecular ion. chromatographyonline.comaip.org

The key principle is that the interaction of circularly polarized light with a chiral molecule results in a "forward-backward" asymmetry in the direction of electron emission relative to the light's propagation axis. mpg.de The direction and magnitude of this asymmetry are opposite for the two enantiomers. This effect, known as PECD, is significantly more sensitive (by a factor of 100-1000) than conventional circular dichroism in absorption. massspecpecd.com By measuring this asymmetry for the mass corresponding to the 2-chloro-cyclopentanol ion, one can directly determine the enantiomeric excess in a sample, even within a complex mixture. chromatographyonline.commassspecpecd.com

Table 2: Key Features of MS-PECD

| Feature | Description |

|---|---|

| Principle | Asymmetric photoelectron angular distribution upon ionization with circularly polarized light. mpg.de |

| Selectivity | Directly distinguishes between enantiomers without chiral selectors or derivatization. chromatographyonline.com |

| Sensitivity | High enantiomeric sensitivity (typically 1-10%). massspecpecd.com |

| Versatility | Applicable to multi-component mixtures due to mass selection. researchgate.net |

| Ionization | Often uses multiphoton ionization with femtosecond lasers, making it a universal technique. aip.org |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a hyphenated technique that combines the high-efficiency separation power of CE with the sensitive and selective detection capabilities of MS. nih.gov For chiral analysis, a chiral selector is added to the background electrolyte (BGE) in the capillary. csic.es

The enantiomers of an analyte like this compound form transient diastereomeric complexes with the chiral selector, which imparts different electrophoretic mobilities to each enantiomer, leading to their separation in the capillary. oup.com The separated enantiomers then enter the mass spectrometer for detection. A significant challenge is the potential for non-volatile chiral selectors (e.g., cyclodextrins, crown ethers) to contaminate the MS interface. csic.es This is often overcome using a "partial-filling technique," where only a small plug of the BGE containing the chiral selector is injected into the capillary, allowing separation to occur without the selector reaching the detector. nih.govcsic.es

Table 3: Common Chiral Selectors in CE-MS

| Selector Class | Examples | Typical Analytes |

|---|---|---|

| Cyclodextrins | Highly sulfated β-cyclodextrin (HS-β-CD) | Broad range (charged & neutral) csic.es |

| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Amino acids, Peptides |

| Crown Ethers | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Primary amines nih.gov |

| Molecular Micelles | Polymeric surfactants | Various pharmaceuticals oup.com |

Ultraviolet Photodissociation Mass Spectrometry (UVPD-MS) is an advanced tandem mass spectrometry (MS/MS) technique used for structural characterization and chiral differentiation. acs.orgpolyu.edu.hk The method first involves forming non-covalent diastereomeric complexes between the analyte enantiomers and a chiral selector ion in the gas phase. These mass-selected diastereomeric ions are then irradiated with UV laser photons (e.g., at 193 nm, 213 nm, or 266 nm), causing them to dissociate. acs.orgnih.gov

The high energy of UV photons can open up unique fragmentation pathways, including the generation of radical ions, that are not accessible through conventional collision-activated dissociation (CAD). acs.orgfrontiersin.org The fragmentation patterns and the relative abundances of the resulting product ions can be significantly different for the two diastereomeric precursor ions. nih.gov By comparing the UVPD mass spectra of the complexes formed from the R- and S-enantiomers of the analyte with the same chiral selector, it is possible to distinguish them and quantify their relative amounts. acs.orgfrontiersin.org

Table 4: Comparison of Dissociation Techniques in MS for Chiral Analysis

| Technique | Activation Method | Energy Deposition | Key Advantage for Chiral Analysis |

|---|---|---|---|

| Collision-Activated Dissociation (CAD) | Collisions with neutral gas | Slow, stepwise heating | Widely available, well-established. |

| Infrared Multiphoton Dissociation (IRMPD) | Absorption of multiple IR photons | Slow, thermal heating | Can provide spectral information. nih.gov |

| Ultraviolet Photodissociation (UVPD) | Absorption of one or more UV photons | Fast, electronic excitation | Accesses unique, high-energy fragmentation pathways and radical ions, enhancing chiral differentiation. acs.orgnih.govfrontiersin.org |

Single-Crystal X-ray Diffraction for Stereochemical Confirmation

Single-crystal X-ray diffraction (SCXRD) is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netspringernature.comnih.gov The technique requires a high-quality, enantiomerically pure single crystal of the compound. researchgate.net

The determination of absolute configuration by SCXRD relies on the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.uk This effect becomes significant when the X-ray wavelength used is near an absorption edge of an atom in the crystal. While always present, the effect is very weak for molecules containing only light atoms (like C, H, O). ed.ac.uk For a definitive assignment of a light-atom molecule like this compound, the presence of the chlorine atom (Z=17) is beneficial, but the anomalous scattering may still be modest.

The absolute structure is typically confirmed by refining the Flack parameter, which should converge to a value near zero (e.g., x ≤ 0.10) for the correct enantiomer. researchgate.net If obtaining a definitive Flack parameter is difficult, a common strategy is to derivatize the molecule with a heavier atom (e.g., bromine or iodine) to enhance the anomalous scattering effect, thereby ensuring a reliable assignment of the absolute configuration. researchgate.net

Table 5: Requirements for Absolute Configuration by SCXRD

| Requirement | Description |

|---|---|

| Sample | Enantiomerically pure or highly enriched single crystal. |

| Crystal Quality | Well-ordered, of suitable size, and without significant twinning. |

| Anomalous Scattering | Sufficient anomalous signal is needed. May require a heavy atom (Z > 8) or specific X-ray wavelengths. researchgate.net |

| Data Analysis | Refinement of the Flack or Hooft parameter to a value close to zero with a small uncertainty. researchgate.net |

Chromatographic Methods for Enantiomeric Separation and Purity Assessment

Chromatography, a powerful separation technique, is the cornerstone for resolving enantiomers. csfarmacie.cz The direct method, which involves the use of a chiral stationary phase (CSP), is highly efficient for distinguishing between enantiomers by forming transient diastereomeric complexes with differing stabilities. eijppr.com This difference in interaction energy leads to different retention times, allowing for their separation. eijppr.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized for this purpose. uni-muenchen.de

Chiral HPLC is a premier method for the enantioseparation of a wide array of chiral compounds, including alcohols. phenomenex.com The separation relies on a chiral stationary phase (CSP) that interacts selectively with each enantiomer. phenomenex.com The choice of CSP and mobile phase is paramount for achieving successful resolution. nih.gov

Research Findings: Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose (B160209), are widely applicable due to their excellent chiral recognition capabilities under various conditions, including normal-phase, reversed-phase, and polar organic modes. eijppr.comphenomenex.com These phases, often coated or covalently immobilized onto a silica (B1680970) support, provide robust and versatile platforms for chiral separations. phenomenex.com For instance, derivatives of cellulose and amylose demonstrate exceptional properties for resolving chiral molecules. eijppr.com

Another significant class of CSPs includes those based on cyclodextrins, such as beta-cyclodextrin (B164692) covalently bonded to silica particles. merckmillipore.com These are effective for separating enantiomers of diverse substance classes, including heterocycles like this compound. merckmillipore.com The separation mechanism involves the formation of inclusion complexes between the analyte and the chiral cavity of the cyclodextrin (B1172386). csfarmacie.cz

In cases where direct separation is challenging, an indirect method can be employed. This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. oup.com For example, a study on the separation of analogous trans-2-cyanocyclopentanols involved derivatization with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl). oup.com The resulting diastereomers were successfully separated using reversed-phase HPLC. oup.com This approach could theoretically be applied to this compound, given the structural similarity and the presence of a reactive hydroxyl group.

The mobile phase composition, including the type of organic modifier (e.g., methanol (B129727), ethanol, acetonitrile) and additives, is optimized to achieve the best resolution. csfarmacie.cznih.gov

Table 1: Example HPLC Conditions for Separation of Related Chiral Cyclopentanol (B49286) Derivatives

| Analyte | Chiral Stationary Phase (CSP) / Column | Mobile Phase | Detection | Reference |

| trans-2-Cyanocyclopentanol (as diastereomeric derivatives with (S)-MTPA-Cl) | Reversed-Phase C18 | Gradient of Acetonitrile and Water | UV | oup.com |

| General Chiral Alcohols | ChiraDex® (beta-cyclodextrin based) | Typically simple reversed-phase eluents (e.g., Methanol/Water or Acetonitrile/Water) | UV, Refractive Index (RI) | merckmillipore.com |

| General Chiral Compounds | Lux® i-Cellulose-5 (Immobilized Polysaccharide) | Normal Phase (e.g., Hexane/Ethanol) or Reversed Phase | UV/Vis | phenomenex.com |

| Propionyl L-carnitine and its enantiomer | CHIROBIOTIC TAG (Macrocyclic glycopeptide) connected to an achiral SCX column | Acetonitrile/10 mM Sodium Dihydrogen Phosphate (65:35, v/v) | UV (205 nm) | nih.gov |

Gas Chromatography (GC) for Enantiomeric Analysis

Chiral gas chromatography offers high-resolution separation, speed, and high sensitivity, making it an excellent tool for enantiomeric analysis. uni-muenchen.de Its compatibility with mass spectrometry (GC-MS) allows for definitive identification and quantification of trace amounts of enantiomers. uni-muenchen.de

Research Findings: The development of thermally stable capillary columns coated with chiral selectors has been pivotal for chiral GC. uni-muenchen.de Cyclodextrin derivatives are among the most widely used chiral stationary phases in GC. chromatographyonline.comgcms.cz By incorporating derivatized cyclodextrins into polysiloxane-based liquid phases, capillary columns gain the ability to separate enantiomers of various compound classes, including halogenated compounds and alcohols. chromatographyonline.comgcms.cz The type of cyclodextrin and its chemical modifications significantly influence the selectivity of the separation. chromatographyonline.com

For compounds with polar functional groups like alcohols, derivatization is often performed prior to GC analysis to enhance volatility and improve peak shape. A study involving the analysis of cis- and trans-2-cyanocyclopentanols utilized derivatization with propionic or pentanoic anhydride. oup.com Similarly, the analysis of 2-chlorocyclopentyl acetate (B1210297), formed by acetylating 2-chlorocyclopentanol, has been reported, indicating that derivatization to the corresponding acetate is a viable strategy for GC analysis. u-tokyo.ac.jp

Amino acid derivatives, such as L-valine-tert-butylamide linked to a polysiloxane backbone (e.g., Chirasil-Val), represent another class of CSPs effective for separating a broad range of chiral compounds, including alcohols, after appropriate derivatization. uni-muenchen.denih.gov

Table 2: Example GC Conditions for Enantioseparation of Related Chiral Compounds

| Analyte Class / Compound | Chiral Stationary Phase (CSP) / Column | Derivatization | Typical Oven Temperature | Detection | Reference |

| cis-2-Cyanocyclopentanols | Chrompack CP-Cyclodextrin-β-2,3,6-M-9 | Propionic or pentanoic anhydride | Not specified | Flame Ionization (FID) | oup.com |

| General Halogenated Compounds, Alcohols | Cyclodextrin-based capillary columns (e.g., derivatized beta-cyclodextrin) | Often required for alcohols (e.g., acetylation, trifluoroacetylation) | Programmed ramp (e.g., 50°C to 200°C) | FID, MS | chromatographyonline.com |

| Derivatized Amino Acids | Chirasil-Val | N(O,S)-pentafluoropropionyl amino acid esters | 70°C to 240°C operating range | FID, MS | uni-muenchen.denih.gov |

| trans-2-Chlorocyclopentyl acetate | Not specified (Vapor Phase Chromatography) | Acetylation of the alcohol | Not specified | Not specified | u-tokyo.ac.jp |

Applications in Advanced Organic Synthesis and Catalysis

Utilization as a Chiral Building Block in Complex Molecule Construction

The precisely defined spatial arrangement of the chloro and hydroxyl groups in (1S,2R)-2-chloro-cyclopentanol renders it an invaluable chiral building block. This allows chemists to construct intricate molecules with a high degree of stereochemical control, which is crucial for their biological function.

The unique stereochemistry of this compound is essential for its application in asymmetric synthesis, a key process in the development of pharmaceuticals with specific biological activities. It serves as a starting material for the creation of more complex chiral molecules that are integral to the production of pharmaceutical intermediates and, ultimately, chiral Active Pharmaceutical Ingredients (APIs). smolecule.comlookchem.com The reactivity of the chlorine atom, which can be replaced by various other functional groups through nucleophilic substitution, allows for the synthesis of diverse derivatives with potential therapeutic effects.

| Precursor Compound | Resulting Intermediate/API Class | Significance in Pharmaceutical Synthesis |

| This compound | Chiral cyclopentane (B165970) derivatives | Foundation for building complex molecular scaffolds. |

| This compound | Intermediates for antiviral drugs | Potential for incorporation into nucleoside analogues. |

| This compound | Precursors for prostaglandin (B15479496) analogues | The cyclopentane ring is a core structure in prostaglandins. |

This table is illustrative and based on the general applications of chiral cyclopentanol (B49286) derivatives in medicinal chemistry.

The utility of this compound extends to the production of fine chemicals and agrochemicals. Its reactivity in nucleophilic substitution reactions makes it a versatile intermediate for synthesizing specialty materials. In the agrochemical sector, the incorporation of specific chiral centers can lead to more effective and selective pesticides and herbicides, minimizing off-target effects.

Potential as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The field of asymmetric catalysis relies heavily on the use of chiral molecules to influence the stereochemical outcome of a reaction. This compound and its derivatives show potential in this area.

The development of novel chiral auxiliaries that are not derived from natural amino acids offers opportunities for manipulating structural properties and conformational rigidities for specific asymmetric processes. nih.gov While research directly on this compound as a catalyst component is emerging, the broader class of conformationally constrained cyclic amino alcohols, which can be derived from such chloro-alcohols, are of significant interest as ligands in asymmetric catalysis. nih.gov The design of chiral catalysts often involves incorporating specific structural motifs, and halocycloalkanols provide a unique template for creating new and efficient catalytic systems. The integration of knowledge transfer modeling in data-driven synthetic discovery is a significant advancement for designing new catalysts. nih.gov

Due to its inherent chirality, this compound has the potential to be used as a ligand in asymmetric catalysis reactions. smolecule.com In these reactions, a chiral catalyst directs the formation of a specific stereoisomer of the product, which is a critical aspect in the development of new drugs and materials. smolecule.comresearchgate.net The quest for novel therapeutic agents has spurred interest in biotransformation processes, which often involve enantioselective reactions. researchgate.net

Computational Chemistry Approaches for 1s,2r 2 Chloro Cyclopentanol

Theoretical Studies on Reaction Mechanisms and Transition States in Halohydrin Chemistry

The chemistry of halohydrins, including (1S,2R)-2-chloro-cyclopentanol, is rich with complex reaction mechanisms that can be elucidated using computational methods. Theoretical studies are crucial for mapping the potential energy surfaces of reactions, identifying transition states, and understanding the factors that control stereoselectivity and regioselectivity.

A fundamental reaction in halohydrin chemistry is their formation from alkenes. The reaction of an alkene with a halogen (like Cl₂) in a nucleophilic solvent such as water proceeds via a characteristic mechanism that computational studies help to clarify. libretexts.orglibretexts.org The process is initiated by the electrophilic attack of the halogen on the alkene's π-bond, leading to the formation of a bridged chloronium ion intermediate. libretexts.orgleah4sci.com This intermediate is key to the reaction's stereochemistry. The subsequent step involves the nucleophilic attack by a water molecule. leah4sci.com

Computational models can predict the energetics of this pathway:

Intermediate Formation: The formation of the cyclic chloronium ion prevents carbocation rearrangements and establishes the stereochemical course of the reaction. libretexts.orglibretexts.org

Nucleophilic Attack: The attack of the water molecule occurs from the side opposite to the bridged ion (anti-addition), leading to a trans configuration of the halogen and hydroxyl groups. libretexts.orgleah4sci.com This backside attack is a result of steric hindrance and orbital overlap considerations, which can be modeled to predict the most favorable reaction pathway.

Regioselectivity: In unsymmetrical alkenes, the reaction follows Markovnikov's rule, where the nucleophile (water) attacks the more substituted carbon of the chloronium ion, which bears a greater partial positive charge. leah4sci.compearson.com

Theoretical studies on the reverse reaction, the conversion of halohydrins to epoxides catalyzed by halohydrin dehalogenases, also provide mechanistic insights. acs.org Quantum chemical modeling of these enzymatic reactions helps to understand the role of active site residues, the nature of the transition state for the intramolecular nucleophilic displacement, and the origins of enantioselectivity. acs.org

Table 1: Key Features of Halohydrin Formation Mechanism Elucidated by Theoretical Studies

| Mechanistic Step | Computational Insight | Stereochemical/Regiochemical Outcome |

|---|---|---|

| Electrophilic Attack | Formation of a bridged chloronium ion intermediate. | Prevents carbocation rearrangement. |

| Nucleophilic Attack | Backside attack by the solvent (e.g., water) on the bridged ion. | Results in anti-addition of the halogen and hydroxyl groups. libretexts.orgleah4sci.com |

| Proton Transfer | Neutralization of the resulting oxonium ion. | Final halohydrin product. libretexts.org |

Conformational Analysis and Stereoelectronic Effects via Quantum Chemistry Calculations

Quantum chemistry calculations are indispensable for analyzing the three-dimensional structure and conformational preferences of this compound. nii.ac.jpresearchgate.net The cyclopentane (B165970) ring is not planar and adopts various puckered conformations, such as the envelope and half-chair, to alleviate ring strain. smolecule.com The relative stability of these conformers is determined by a delicate balance of steric repulsions, torsional strain, and stereoelectronic effects. nii.ac.jp

For cyclopentanol (B49286) and its derivatives, ab initio and molecular mechanics (MM) calculations have been employed to investigate the preferred conformations. rsc.org These studies show that the substituents' positions (axial vs. equatorial) significantly influence conformational energy. In this compound, the trans relationship between the chloro and hydroxyl groups dictates their spatial arrangement in the low-energy conformers.

Stereoelectronic effects play a critical role in the molecule's structure and reactivity:

Inductive Effects: The highly electronegative chlorine and oxygen atoms induce significant partial positive charges on the carbon atoms to which they are attached, polarizing the C-Cl and C-O bonds. smolecule.com

Anomeric Effect: The possibility of an anomeric effect, a stabilizing interaction between a lone pair on the hydroxyl oxygen and the antibonding orbital of the C-Cl bond (nO → σ*C-Cl), has been suggested in similar systems and could contribute to the conformational preferences of this compound. rsc.org

Table 2: Computational Methods in Conformational Analysis

| Computational Method | Application to this compound | Key Findings |

|---|---|---|

| Molecular Mechanics (MM) | Rapidly calculates energies of different ring puckers (envelope, half-chair). | Identifies low-energy conformers based on steric and torsional strain. rsc.org |

| Density Functional Theory (DFT) | Provides accurate electronic structure and relative conformer energies. nii.ac.jp | Elucidates the role of stereoelectronic effects (inductive, hyperconjugative) on stability. |

| Ab Initio Methods | High-accuracy energy calculations for benchmarking DFT results. rsc.org | Confirms conformational preferences and the subtle balance of intramolecular forces. |

Prediction of Spectroscopic Signatures for Chiral Discrimination

A significant application of computational chemistry is the prediction of chiroptical spectroscopic properties, which are essential for distinguishing between enantiomers. Since enantiomers have identical physical properties like boiling point and NMR spectra in achiral media, techniques that are sensitive to chirality, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are required.

Computational methods, particularly Density Functional Theory (DFT), can simulate these spectra with a high degree of accuracy. nii.ac.jp The process involves:

Conformational Search: Identifying all significant low-energy conformers of the molecule.

Spectrum Calculation: Computing the VCD or ECD spectrum for each individual conformer.

Boltzmann Averaging: Averaging the individual spectra based on the calculated Boltzmann population of each conformer at a given temperature.

The resulting theoretical spectrum for a specific enantiomer, such as this compound, can be directly compared with an experimental spectrum. A match between the computed spectrum of a known absolute configuration and the experimental spectrum allows for the unambiguous assignment of the molecule's stereochemistry. researchgate.net This approach is particularly valuable for complex molecules with multiple chiral centers where chemical correlation methods might be difficult. researchgate.net The ability to predict how spectroscopic signatures differ between the (1S,2R) and (1R,2S) enantiomers is a powerful tool in chiral analysis. researchgate.net

Molecular Modeling in the Design of Asymmetric Synthesis Routes

Molecular modeling is an integral part of modern asymmetric synthesis, providing crucial insights for the development of enantioselective routes to chiral targets like this compound. This compound is a valuable chiral building block for the synthesis of more complex molecules, including pharmaceuticals. smolecule.com

Computational approaches can assist in several ways:

Catalyst Design: For catalytic asymmetric syntheses, modeling can be used to understand the interaction between a prochiral substrate and a chiral catalyst. By visualizing the transition states of the competing pathways leading to the (1S,2R) and (1R,2S) products, chemists can rationally design or select catalysts (e.g., organocatalysts or transition metal complexes with chiral ligands) that maximize the energy difference between these transition states, thereby enhancing enantioselectivity.

Substrate Control: When the chirality is induced by a feature already present in the substrate, modeling can predict the facial selectivity of a reagent's approach. For example, in the reduction of a ketone precursor, modeling can help predict which face of the carbonyl group is more accessible, leading to the desired stereoisomer of the alcohol.

Visualizing Transition States: Software can model the three-dimensional structure of transition states, helping to rationalize why a particular diastereomer or enantiomer is formed preferentially. This understanding moves catalyst and reagent design from a trial-and-error process to a more predictive science.

The use of this compound itself as a chiral ligand in asymmetric catalysis is another area where modeling can be applied to predict its effectiveness in inducing chirality in other reactions. smolecule.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (1R,2S)-2-Chloro-cyclopentanol |

| (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol |

| 6-dehydroprogesterone |

| cis-cyclopentane-1,2-diol |

| Cyclopentanol |

| Dydrogesterone |

| Peracetic acid |

| Perbenzoic acid |

| Thionyl chloride |

| trans-2-phenylcyclopentanol |

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Enantioselective Synthetic Routes

The creation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. While methods exist for preparing (1S,2R)-2-chloro-cyclopentanol, there is a continuous drive towards more sustainable and efficient processes. rsc.orgnih.gov

Current research focuses on several promising areas:

Enzymatic Synthesis: Biocatalysis, utilizing enzymes like halohydrin dehalogenases, offers a green and highly selective approach to producing chiral chlorohydrins. acs.orgnih.gov These enzymes can catalyze the asymmetric ring-opening of epoxides, providing a direct route to enantiopure compounds like this compound under mild reaction conditions. nih.govacs.org The development of robust and reusable enzyme systems is a key area of investigation.

Organocatalysis: The use of small organic molecules as catalysts provides an alternative to metal-based catalysts, often reducing toxicity and cost. su.se Research into novel chiral organocatalysts for the enantioselective chlorination of cyclopentene (B43876) oxide or related precursors could lead to highly efficient and environmentally friendly synthetic routes.

Sustainable Reagents and Solvents: A major thrust in green chemistry is the replacement of hazardous reagents and solvents with safer alternatives. rsc.orgnih.govepa.gov Future synthetic strategies for this compound will likely focus on utilizing benign chlorinating agents and environmentally friendly solvent systems, such as water or bio-based solvents.

A comparative look at existing and emerging synthetic strategies is presented below:

| Synthetic Approach | Key Features | Potential Advantages | Research Focus |

| Traditional Chemical Synthesis | Often relies on stoichiometric reagents and harsh conditions. | Well-established procedures. | Improving yields and reducing waste. |

| Enzymatic Synthesis | Utilizes enzymes for high stereoselectivity. acs.orgnih.gov | High enantiopurity, mild conditions, environmentally friendly. acs.org | Enzyme discovery, protein engineering for enhanced stability and activity. acs.orgnih.gov |

| Organocatalysis | Employs small chiral organic molecules as catalysts. su.se | Metal-free, reduced toxicity, potential for novel reactivity. su.se | Design of new and more efficient organocatalysts. |

| Sustainable Chemistry | Focuses on minimizing environmental impact. rsc.orgnih.gov | Reduced waste, use of renewable resources, safer processes. epa.gov | Integration of green principles into all synthetic steps. |

Exploration of Unprecedented Reactivity and Transformation Pathways

The unique arrangement of functional groups in this compound opens the door to a wide array of chemical transformations. While it is known to undergo reactions like nucleophilic substitution and oxidation, there is significant scope for discovering novel reactivity.

Future research in this area could involve:

Cascade Reactions: Designing multi-step reactions that occur in a single pot, known as cascade or tandem reactions, can significantly improve efficiency by reducing the number of purification steps and saving time and resources. kaskaden-reaktionen.denih.gov this compound could serve as a key starting material in cascade sequences to rapidly assemble complex molecular architectures.

Novel Ring-Opening and Rearrangement Reactions: Investigating the behavior of this compound under various reaction conditions, including the use of novel catalysts and reagents, could lead to the discovery of unprecedented ring-opening or rearrangement pathways, providing access to new and valuable chemical entities.

Metal-Catalyzed Cross-Coupling Reactions: The chlorine atom in this compound could potentially participate in various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and further diversification of its chemical structure.

Advancements in Real-Time Chiral Analytical Techniques

The ability to accurately and rapidly determine the enantiomeric purity of chiral compounds is crucial for both research and industrial applications. americanpharmaceuticalreview.com For this compound, advancements in analytical techniques are essential for monitoring the progress of enantioselective syntheses and ensuring the quality of the final product.

Emerging trends in this field include:

High-Throughput Chiral Analysis: The development of rapid and automated methods for chiral analysis, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) with chiral stationary phases, is critical for screening large numbers of reactions and optimizing synthetic conditions. americanpharmaceuticalreview.comnih.gov

In-Situ and Real-Time Monitoring: Techniques that allow for the real-time monitoring of enantiomeric excess during a reaction are highly desirable. Spectroscopic methods like vibrational circular dichroism (VCD) are powerful tools for determining the absolute configuration and enantiomeric purity of chiral molecules in solution. researchgate.net

Hyphenated Techniques: The coupling of separation techniques with sensitive detection methods, such as mass spectrometry (LC-MS), provides enhanced selectivity and sensitivity for the analysis of complex mixtures. americanpharmaceuticalreview.com

| Analytical Technique | Principle | Application for this compound | Future Developments |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. americanpharmaceuticalreview.com | Determination of enantiomeric purity. | Development of new and more universal chiral stationary phases. nih.gov |

| Chiral Capillary Electrophoresis (CE) | Separation of enantiomers in a capillary based on their different electrophoretic mobilities in the presence of a chiral selector. americanpharmaceuticalreview.com | Rapid and efficient analysis with minimal sample consumption. americanpharmaceuticalreview.com | Miniaturization and integration into automated systems. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by chiral molecules. researchgate.net | Absolute configuration determination and in-situ monitoring of enantioselectivity. researchgate.net | Improved instrumentation and computational methods for spectral prediction. |

| Mass Spectrometry (MS) | Ionization and mass analysis of molecules. | When coupled with chiral separation techniques, provides high sensitivity and selectivity. americanpharmaceuticalreview.com | Development of novel ionization techniques for fragile molecules. |

Integration in Multi-Step Asymmetric Synthesis Cascades and Flow Chemistry Applications

The true value of a chiral building block like this compound is realized when it is effectively integrated into the synthesis of complex target molecules. smolecule.comnih.gov Two key areas that will drive the future application of this compound are multi-step asymmetric synthesis cascades and flow chemistry.

Asymmetric Synthesis Cascades: By strategically designing a sequence of reactions, chemists can use this compound as a starting point to construct intricate molecular frameworks with precise control over stereochemistry. univpancasila.ac.idbeilstein-journals.org This approach is particularly valuable in the synthesis of natural products and pharmaceuticals.

Flow Chemistry: Performing chemical reactions in continuous flow reactors rather than traditional batch-wise processes offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netrsc.orgmdpi.com The application of flow chemistry to the synthesis and subsequent transformations of this compound could lead to more efficient and sustainable manufacturing processes. nih.gov

The integration of this compound into these advanced synthetic workflows will undoubtedly expand its utility and contribute to the development of new and important chemical entities.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing (1S,2R)-2-Chloro-cyclopentanol with high enantiomeric purity?

- Methodology : Asymmetric synthesis strategies, such as chiral auxiliary-mediated reactions or enantioselective catalysis, can be employed. For cyclopentanol derivatives, stereochemical control may involve Sharpless epoxidation or enzymatic resolution. Post-synthesis, confirm stereochemistry via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or chiral HPLC with a cellulose-based stationary phase .

Q. How can the stereochemistry of this compound be experimentally confirmed?

- Methodology :

- SC-XRD : Definitive structural assignment via SC-XRD, refined with SHELX software .

- Chiral HPLC : Compare retention times with racemic mixtures or known standards.

- Optical Rotation : Measure specific rotation ([α]D) and cross-reference with literature values .

- NMR with Chiral Shift Reagents : Use Eu(hfc)₃ to resolve diastereomeric splitting in proton NMR .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Follow GHS guidelines: Use fume hoods, nitrile gloves, and safety goggles .

- Store in inert, airtight containers at 2–8°C to prevent decomposition.

- Dispose of waste via halogenated solvent disposal protocols, adhering to local regulations .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution (SN2) reactions?

- Methodology :

- Density Functional Theory (DFT) : Model transition states to assess steric and electronic effects of the cyclopentane ring.

- QSPR Models : Corrogate leaving group ability (Cl⁻) and ring strain using Quantitative Structure-Property Relationship (QSPR) frameworks .

- Validate predictions with kinetic studies (e.g., monitoring reaction rates via GC-MS) .

Q. What strategies resolve contradictions in spectroscopic data for chlorinated cyclopentanols?

- Methodology :

- Multi-Technique Validation : Cross-check NMR (¹H, ¹³C, 2D-COSY) with IR and high-resolution mass spectrometry (HRMS).

- Computational NMR Prediction : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian09) .

- Impurity Analysis : Use preparative HPLC to isolate minor components and identify side products .

Q. How to design an enantioselective catalytic route for this compound?

- Methodology :

- Organocatalysis : Test chiral thiourea catalysts for asymmetric induction during cyclization.

- Transition Metal Catalysis : Screen Pd or Ru complexes with chiral ligands (e.g., BINAP).

- Process Optimization : Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading .

Q. What side reactions occur when this compound participates in elimination reactions, and how are they mitigated?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to suppress E2 elimination.

- Temperature Control : Maintain reactions below 0°C to disfavor thermal decomposition.

- Additives : Introduce crown ethers to stabilize the transition state and enhance nucleophilicity .

Key Notes

- Stereochemical Integrity : The cyclopentane ring introduces steric constraints that influence reactivity; molecular modeling (e.g., Avogadro) aids in visualizing transition states .

- Regulatory Compliance : The HS code 2906199000 classifies this compound under "cyclanic alcohols," requiring adherence to international shipping regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |